molecular formula C15H18N4O2S B2424682 N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896321-06-5

N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2424682
CAS No.: 896321-06-5
M. Wt: 318.4
InChI Key: NCBYEZPOMFQLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a high-purity chemical compound intended for research and development purposes. It features a complex molecular structure comprising a pyrido[1,2-a][1,3,5]triazin-4-one core, a cyclopentyl group, and a thioacetamide linker. This specific arrangement of heterocycles and functional groups suggests potential for various investigative applications. Compounds with similar pyrimidine and triazine scaffolds are frequently explored in medicinal chemistry for their biological activities, including as enzyme inhibitors . The presence of the sulfanyl (thioether) bridge and the acetamide moiety may contribute to its binding affinity and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies in drug discovery. Researchers may investigate this molecule as a key intermediate in organic synthesis or as a potential pharmacophore for modulating specific biological targets. As with all specialized reagents, this product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

N-cyclopentyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-6-7-12-17-14(18-15(21)19(12)8-10)22-9-13(20)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBYEZPOMFQLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3CCCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves several steps. The reaction of “methyl(3-oxo-piperazine-2-ylidene) acetate” with N-aryl maleimides in boiling methanol and acetic acid (catalytic amount) leads to the formation of a new heterocyclic core

Chemical Reactions Analysis

N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has diverse applications in scientific research. It is used in drug discovery due to its potential as a kinase inhibitor, material synthesis for its unique structural properties, and catalysis studies for its ability to facilitate various chemical reactions. Its unique structure makes it a valuable tool in these fields.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. It acts as a multikinase inhibitor with potent inhibitory activity against the CDK4/CYCLIN D1 and ARK5 kinases. This inhibition leads to the induction of apoptosis in tumor cells .

Comparison with Similar Compounds

N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is unique due to its specific structural features and potent kinase inhibitory activity. Similar compounds include N-cyclopentyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide and other pyridopyrimidine derivatives. These compounds share similar structural motifs but differ in their specific biological activities and applications.

Biological Activity

N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a novel compound that has garnered attention due to its significant biological activity, particularly as a kinase inhibitor. This article explores its mechanism of action, pharmacological properties, and potential applications in cancer therapy.

Chemical Structure and Properties

This compound features a complex heterocyclic structure that contributes to its biological activity. The compound's IUPAC name reflects its intricate design, which is essential for its interaction with specific biological targets.

PropertyDetails
Molecular Formula C15H18N4O2S
Molecular Weight 302.39 g/mol
CAS Number 896321-06-5
Target Kinases CDK4 and ARK5

The primary mechanism of action for this compound involves the inhibition of Cyclin-dependent kinase 4 (CDK4) and AMP-activated protein kinase-related kinase 5 (ARK5).

  • Inhibition of CDK4 :
    • CDK4 plays a crucial role in cell cycle regulation, particularly in the transition from G1 to S phase. Inhibition of this kinase leads to cell cycle arrest and prevents cancer cell proliferation.
    • Studies indicate that the compound induces apoptosis in tumor cells at concentrations ranging from 30 to 100 nM.
  • Inhibition of ARK5 :
    • ARK5 is involved in cellular energy homeostasis and survival pathways. Its inhibition can enhance the sensitivity of cancer cells to therapeutic agents.

Pharmacological Effects

The biological activity of this compound has been evaluated through various in vitro studies:

Anticancer Activity

Research has demonstrated that this compound effectively induces apoptosis in various cancer cell lines. Notable findings include:

  • Cell Lines Tested : A549 (lung cancer), Caco-2 (colon cancer).
  • Methods Used : MTT assays for cytotoxicity evaluation and caspase activation assays to confirm apoptosis induction .

Summary of Findings

Cell LineConcentration (nM)Effect
A54930 - 100Induction of apoptosis
Caco-230 - 100Cell cycle arrest

Case Studies

Several studies have documented the efficacy of N-cyclopentyl-2-(7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide:

  • Study on Tumor Cell Lines :
    • A study reported significant cytotoxicity against A549 and Caco-2 cells with IC50 values indicating potent activity at low concentrations.
  • Mechanistic Insights :
    • Mechanistic studies revealed that the compound triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in treated cells.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-cyclopentyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves sequential functionalization of the pyridotriazine core, cyclopentylamine coupling, and thioacetamide linkage formation. Key parameters include:

  • Temperature control : Reactions often require precise heating (60–100°C) to avoid side-product formation .
  • Catalyst selection : Palladium or copper catalysts may enhance coupling efficiency, as seen in analogous compounds .
  • Purification : Use column chromatography or recrystallization to isolate high-purity product .
    • Validation : Monitor progress via thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions and confirm cyclopentyl and sulfanyl linkages .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identify characteristic peaks for carbonyl (4-oxo group, ~1700 cm1^{-1}) and sulfanyl (~600–700 cm1^{-1}) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Apply quantum chemical calculations and molecular docking:

  • Reaction Path Search : Use density functional theory (DFT) to model reaction intermediates and transition states, as demonstrated in ICReDD’s approach to reaction design .
  • Molecular Dynamics Simulations : Predict binding affinities to enzymes (e.g., kinases) by analyzing interactions between the pyridotriazine core and catalytic sites .
    • Validation : Cross-reference computational results with experimental data (e.g., enzyme inhibition assays) to refine models .

Q. How can contradictory data from biological activity assays be resolved?

  • Methodological Answer : Address discrepancies via:

  • Dose-Response Analysis : Test multiple concentrations to distinguish between off-target effects and true activity .
  • Selectivity Profiling : Compare activity against structurally similar enzymes (e.g., using kinase inhibitor panels) .
  • Metabolic Stability Testing : Assess whether in vitro degradation (e.g., via cytochrome P450 enzymes) alters apparent efficacy .

Q. What experimental design principles optimize the compound’s pharmacokinetic properties?

  • Methodological Answer : Implement factorial design of experiments (DoE):

  • Variables : Solubility enhancers (e.g., PEG), pH adjustments, and formulation additives .
  • Response Metrics : Measure logP (lipophilicity), plasma protein binding, and half-life in simulated biological fluids .
    • Case Study : Analogous compounds achieved improved bioavailability by balancing hydrophilicity (via acetamide groups) and membrane permeability (via cyclopentyl moieties) .

Specialized Methodological Challenges

Q. How to mitigate instability of the sulfanyl linkage under physiological conditions?

  • Methodological Answer :

  • pH Buffering : Maintain reactions/storage at pH 6–8 to prevent thioether bond hydrolysis .
  • Light Sensitivity : Store in amber vials under inert gas (argon/nitrogen) to avoid photooxidation .
  • Stabilizing Agents : Add antioxidants (e.g., ascorbic acid) to formulations .

Q. What strategies enable scalable synthesis without compromising yield or purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors reduce batch variability and improve heat management for exothermic steps .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Green Chemistry : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for safer scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.